molecular formula C15H17NO2 B14724121 4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol CAS No. 6325-46-8

4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol

Cat. No.: B14724121
CAS No.: 6325-46-8
M. Wt: 243.30 g/mol
InChI Key: IAFPPONTULDQFV-UHFFFAOYSA-N
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Description

4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol is a complex organic compound that belongs to the class of phenols and furans This compound is characterized by the presence of a furan ring, an imine group, and a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol typically involves the condensation reaction between 5-methyl-2-(propan-2-yl)phenol and furan-2-carbaldehyde. The reaction is catalyzed by an acid or base, and the conditions are optimized to favor the formation of the imine linkage. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids or bases can further enhance the efficiency of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol moiety can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol exerts its effects is primarily through its interaction with biological macromolecules. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and imine group are key structural features that facilitate these interactions. The phenol moiety can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(propan-2-yl)phenol: Shares the phenol moiety but lacks the furan and imine groups.

    Furan-2-carbaldehyde: Contains the furan ring but lacks the phenol and imine groups.

    4-{[(e)-Furan-2-ylmethylidene]amino}phenol: Similar structure but without the methyl and isopropyl groups on the phenol ring.

Uniqueness

4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the furan ring and the phenol moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

6325-46-8

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

4-(furan-2-ylmethylideneamino)-5-methyl-2-propan-2-ylphenol

InChI

InChI=1S/C15H17NO2/c1-10(2)13-8-14(11(3)7-15(13)17)16-9-12-5-4-6-18-12/h4-10,17H,1-3H3

InChI Key

IAFPPONTULDQFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N=CC2=CC=CO2)C(C)C)O

Origin of Product

United States

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